Awd 12-281

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: AWD 12-281, a Selective Phosphodiesterase 4 Inhibitor

Introduction and Chemical Properties

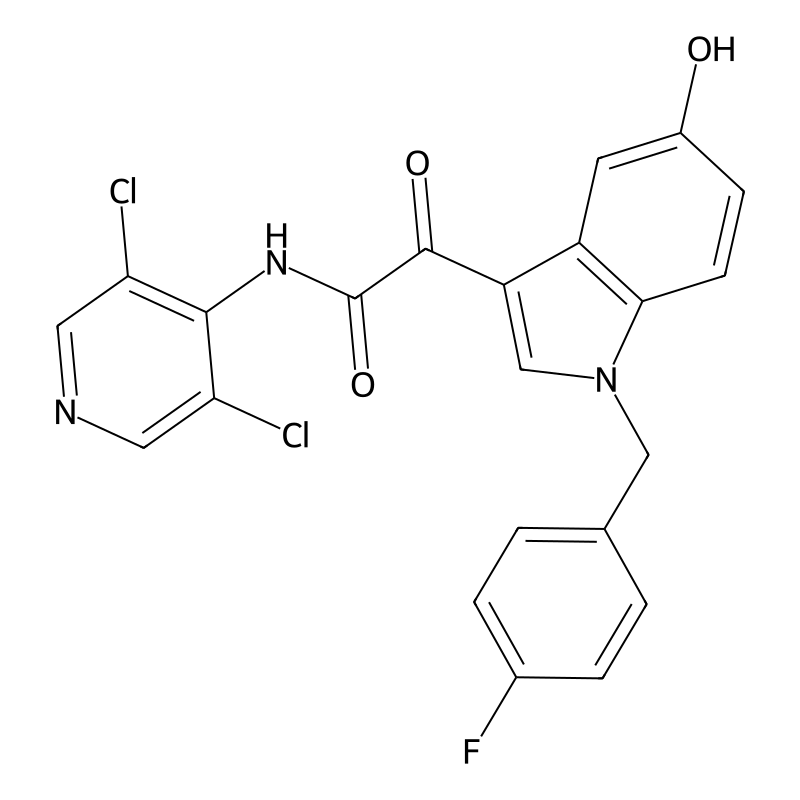

AWD 12-281 (also known as GW 842470, GSK-842470) is a selective phosphodiesterase 4 (PDE4) inhibitor with the chemical name N-(3,5-Dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide. This compound was specifically optimized for topical administration via inhalation for respiratory diseases and topical application for dermatological conditions, representing an important development in the pursuit of localized PDE4 inhibition to minimize systemic side effects commonly associated with this drug class [1] [2] [3]. The molecular weight of this compound is 458.27 g/mol with the molecular formula C₂₂H₁₄Cl₂FN₃O₃ and CAS registry number 257892-33-4 [4]. The compound features a complex structure containing indole and pyridine rings with halogen substitutions that contribute to its potent binding characteristics and selectivity profile [2] [5].

This compound was discovered and developed through rational drug design approaches aimed at maintaining high potency against PDE4 while optimizing the compound for localized delivery rather than systemic administration. This strategic focus emerged from recognition that while PDE4 inhibitors showed promising anti-inflammatory potential, their clinical utility was severely limited by class-related adverse effects such as nausea, emesis, and headache when administered systemically [6] [7] [3]. The development of this compound represented one of the earlier attempts to create a PDE4 inhibitor specifically engineered for inhaled delivery to the lungs and topical application to the skin, where the drug could achieve high local concentrations while minimizing systemic exposure and associated side effects [1] [8].

Table 1: Fundamental Chemical and Pharmacological Properties of this compound

| Property | Description/Value |

|---|---|

| Chemical Name | N-(3,5-Dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide |

| CAS Number | 257892-33-4 |

| Molecular Formula | C₂₂H₁₄Cl₂FN₃O₃ |

| Molecular Weight | 458.27 g/mol |

| PDE4 Inhibition IC₅₀ | 9.7 nM |

| Primary Mechanism | Selective inhibition of phosphodiesterase 4 (PDE4) |

| Therapeutic Applications | Investigated for COPD, asthma, and allergic dermatitis |

| Development Status | Discontinued (poor efficacy in clinical trials) |

Mechanism of Action and Signaling Pathways

Molecular Pharmacology of PDE4 Inhibition

This compound functions as a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for hydrolyzing and degrading cyclic adenosine monophosphate (cAMP) in inflammatory cells [2] [5]. The compound demonstrates an IC₅₀ of 9.7 nM against the PDE4 enzyme, indicating strong inhibitory potency [2] [4]. PDE4 exists as four distinct subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with this compound showing activity across these subtypes without marked selectivity for a particular subtype, unlike some newer PDE4 inhibitors designed to target specific subtypes associated with anti-inflammatory effects (PDE4B) while avoiding those linked to adverse effects (PDE4D) [6] [3] [5]. The inhibition of PDE4 by this compound results in intracellular cAMP accumulation, which in turn activates protein kinase A (PKA) and other cAMP effector systems, ultimately leading to the suppression of activation signals in various immune and inflammatory cells [2] [3].

The diagram below illustrates the core cAMP-mediated signaling pathway through which this compound exerts its anti-inflammatory effects:

Figure 1: Signaling pathway of this compound-mediated PDE4 inhibition and subsequent anti-inflammatory effects. The diagram illustrates how this compound inhibits PDE4, leading to cAMP accumulation, PKA activation, and suppression of key pro-inflammatory mediators.

Cellular and Immunological Effects

The elevation of intracellular cAMP levels resulting from PDE4 inhibition by this compound produces broad anti-inflammatory effects across multiple immune cell types relevant to inflammatory respiratory diseases and allergic skin conditions [1] [2]. In human peripheral blood mononuclear cells (PBMCs), this compound demonstrated potent concentration-dependent inhibition of pro-inflammatory cytokine production, including IL-2 (EC₅₀ = 50 nM), IL-5 (EC₅₀ = 46 nM), and IL-4 (EC₅₀ = 121 nM) following stimulation with various mitogens and antibodies [2]. The compound also effectively suppressed tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated human whole blood with an EC₅₀ of 144 nM, and from dispersed human nasal polyps with an EC₅₀ of 58 nM [2]. This broad cytokine suppression profile indicates that this compound affects both Th1 and Th2 cytokine pathways, unlike some earlier PDE4 inhibitors that were thought to preferentially inhibit Th2-type cytokines [1].

The cellular mechanisms underlying these effects involve the modulation of key signaling pathways in immune cells. Increased cAMP levels activate PKA, which phosphorylates and inhibits transcription factors such as nuclear factor-kB (NF-kB) and activator protein-1 (AP-1), resulting in reduced expression of inflammatory genes [2] [5]. Additionally, cAMP elevation modulates cellular functions through mechanisms that may include exchange protein directly activated by cAMP (Epac) pathways, though PKA-dependent mechanisms appear predominant for the anti-inflammatory effects of PDE4 inhibitors [3] [5]. These molecular events translate to functional changes in immune cells, including inhibition of neutrophil activation, reduced eosinophil survival, suppression of macrophage cytokine production, and modulation of T-cell proliferation and differentiation, collectively contributing to the potent anti-inflammatory activity observed with this compound in preclinical models [1] [2].

Preclinical Efficacy Profile

In Vitro Pharmacological Characterization

This compound has demonstrated comprehensive in vitro anti-inflammatory activity across various human cell preparations. In stimulated human peripheral blood mononuclear cells (PBMCs), the compound produced concentration-dependent inhibition of key cytokines with the following potency profile: IL-2 release (induced by phytohemagglutinin) was inhibited with an EC₅₀ of 50 nM; IL-5 production (induced by concanavalin A) showed an EC₅₀ of 46 nM; and IL-4 release (stimulated by anti-CD3 and anti-CD28) was suppressed with an EC₅₀ of 121 nM [2]. The inhibitory effects on IL-5 release in this costimulation model demonstrated an EC₅₀ of 80 nM [2]. This compound also effectively suppressed TNF-α release in different human tissue preparations, with an EC₅₀ of 144 nM in LPS-stimulated diluted whole blood and 58 nM in dispersed human nasal polyps [2]. This consistent activity across diverse human cell systems indicates robust anti-inflammatory potential, though researchers should note the moderate reduction in potency in whole blood compared to isolated cell preparations, potentially attributable to high plasma protein binding that reduces free drug concentration [2] [9].

Table 2: In Vitro Anti-inflammatory Activity of this compound in Human Cell Preparations

| Assay System | Stimulus | Measured Outcome | EC₅₀ (nM) |

|---|---|---|---|

| Human PBMCs | Phytohemagglutinin | IL-2 inhibition | 50 |

| Human PBMCs | Concanavalin A | IL-5 inhibition | 46 |

| Human PBMCs | anti-CD3/anti-CD28 | IL-4 inhibition | 121 |

| Human PBMCs | anti-CD3/anti-CD28 | IL-5 inhibition | 80 |

| Human Whole Blood | LPS | TNF-α inhibition | 144 |

| Human Nasal Polyps | LPS | TNF-α inhibition | 58 |

| Human PMNLs | - | PDE4 inhibition | 9.7 |

In Vivo Efficacy Models

The in vivo efficacy of this compound has been extensively evaluated across multiple animal models of respiratory inflammation and allergic skin disease. In a guinea-pig model of allergic skin inflammation induced by ovalbumin sensitization, topical administration of this compound significantly reduced the development of allergic skin wheals, demonstrating effective skin penetration and anti-inflammatory activity [1]. This effect was particularly notable in a mouse model of allergic dermatitis induced by toluene-2,4-diisocyanate (TDI) sensitization, where topical this compound application completely inhibited allergen-induced ear swelling when administered prophylactically, with efficacy comparable to the corticosteroid diflorasone diacetate and superior to the PDE4 inhibitor cilomilast [8]. Importantly, when applied therapeutically after TDI challenge, this compound maintained significant inhibition of ear swelling, whereas cilomilast failed to demonstrate efficacy in this therapeutic intervention paradigm [8].

In respiratory models, this compound administered via inhalation demonstrated potent anti-inflammatory effects across multiple species. The compound suppressed allergen-induced cell infiltration in bronchoalveolar lavage fluid of sensitized Brown Norway rats and inhibited LPS-induced lung neutrophilia in Lewis rats, ferrets, and domestic pigs [2] [3]. In sensitized BP-2 mice, this compound abolished allergen-induced bronchial hyperresponsiveness [2]. Additionally, in a model of acute local inflammation—the arachidonic-acid-induced mouse ear edema—topical this compound exhibited dose-dependent inhibition with a minimally effective concentration of 0.3% after single administration and 0.03% after repeated administration [1]. A single administration of a 3% solution resulted in significant suppression of inflammation even 48 hours after treatment, indicating a prolonged duration of action that supports once-daily or twice-daily dosing regimens in clinical settings [1].

Experimental Methodologies

Key Assay Protocols

4.1.1 PDE4 Enzyme Activity Assay

The inhibitory activity of this compound against PDE4 was typically determined using radiometric methods with a scintillation proximity assay (SPA) [7]. The standard protocol involves incubating the compound with recombinant human PDE4 enzyme and substrate ([³H]cAMP) for a defined period, terminating the reaction, and measuring the hydrolyzed product. Specifically, the assay mixture contains Tris-HCl buffer (pH 7.5), MgCl₂, β-mercaptoethanol, [³H]cAMP, and the PDE4 enzyme preparation. After incubation at 30°C for 30-60 minutes, the reaction is stopped by adding a yttrium silicate SPA bead suspension in water containing 5% Amberlite mixed-bed ion-exchange resin. The mixture is incubated for 180 minutes, and radioactivity is measured using a scintillation counter. The IC₅₀ values are determined from concentration-response curves generated with serial dilutions of this compound, typically ranging from 0.1 nM to 10 μM [2] [7]. This method allows for high-throughput screening of PDE4 inhibitory potency while maintaining physiological relevance.

4.1.2 Cytokine Release Assays in Human PBMCs

The effects of this compound on cytokine production are typically evaluated in human PBMCs isolated from healthy donors using Ficoll-Paque density gradient centrifugation [2]. For IL-2 inhibition assays, PBMCs are stimulated with phytohemagglutinin-P (PHA-P, 1 μg/mL) in RPMI 1640 medium supplemented with 10% fetal calf serum. For IL-4 and IL-5 inhibition assays, PBMCs are stimulated with a combination of anti-CD3 (10 ng/mL) and anti-CD28 (1 μg/mL) antibodies. This compound is tested across a concentration range (e.g., 1 nM to 10 μM) with cells incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere. Following incubation, supernatants are collected, and cytokine levels are quantified using specific ELISA kits according to manufacturers' protocols. The percentage inhibition is calculated relative to vehicle-treated stimulated controls, and EC₅₀ values are determined using nonlinear regression analysis of concentration-response curves [2]. This protocol provides comprehensive assessment of the compound's immunomodulatory effects on T-cell cytokine production.

In Vivo Model Protocols

4.2.1 Allergic Dermatitis Model in Mice

The efficacy of this compound in allergic skin inflammation is typically evaluated in a mouse model of allergic dermatitis induced by toluene-2,4-diisocyanate (TDI) [8]. BALB/c mice are sensitized by topical application of 0.5% TDI in acetone/olive oil (4:1) to the shaved abdominal skin on days 0 and 1. On day 5, allergic inflammation is elicited by topical application of 0.25% TDI in the same vehicle to both ears. For prophylactic testing, this compound is applied topically in vehicle (e.g., acetone/olive oil) 30 minutes before TDI challenge. For therapeutic testing, the compound is applied 5 and 24 hours after TDI challenge. Ear thickness is measured using a micrometer at various time points after challenge (e.g., 1, 6, 24, 48 hours). The percentage inhibition of ear swelling is calculated compared to vehicle-treated controls. At the end of the experiment, ear tissue samples may be collected for histological analysis or cytokine measurement (e.g., IL-4, IL-6, macrophage inhibitory protein-2) to further characterize the anti-inflammatory effects [8].

4.2.2 Allergic Skin Inflammation Model in Guinea Pigs

The skin penetration capability of this compound and its relevance to human skin penetration can be evaluated in a guinea-pig model of allergic skin inflammation [1]. Ovalbumin-sensitized guinea pigs receive intracutaneous administration of ovalbumin to induce rapid development of allergic skin wheals. This compound is formulated in appropriate vehicles for topical administration and applied to the skin sites before or after ovalbumin challenge. The development of wheals is measured periodically, and the inhibition of wheal formation is quantified compared to vehicle-treated controls. This model provides important preclinical evidence of skin penetration capability that is considered predictive of human skin penetration, supporting the potential for topical application in dermatological conditions [1].

Development Status and Research Implications

Clinical Development and Limitations

Despite promising preclinical results, the development of this compound was discontinued in 2006 due to poor efficacy in clinical trials [3]. The compound had entered clinical development for asthma and COPD, but results from these trials are not available in the public domain, making comprehensive analysis of the reasons for failure challenging. However, based on the fate of other inhaled PDE4 inhibitors and information available from related compounds, several factors likely contributed to its lack of clinical efficacy. The compound may have faced challenges related to suboptimal lung retention, insufficient free drug concentration at the site of action due to high plasma protein binding, or inadequate therapeutic index despite the inhaled delivery approach [3]. The development of this compound coincided with several other inhaled PDE4 inhibitors that also failed in clinical development, including tofimilast (Pfizer) and UK-500,001 (Pfizer), suggesting common challenges across this drug class [3].

The experience with this compound and other early inhaled PDE4 inhibitors provides important lessons for future drug development in this area. While the topical administration strategy was conceptually sound for improving the therapeutic index of PDE4 inhibition, practical implementation faced multiple hurdles. The high plasma protein binding observed with this compound in human whole blood (evidenced by reduced potency compared to isolated cell systems) may have limited the free fraction available for therapeutic activity in the clinical setting [2] [9]. Additionally, the balance between lung retention and systemic absorption proved challenging, as some systemic exposure is inevitable even with inhaled administration, potentially leading to class-related side effects at doses required for therapeutic efficacy [7] [3]. These factors collectively limited the clinical translation of this compound despite its promising preclinical profile.

Future Research Directions

The development history of this compound informs several promising directions for future research on PDE4 inhibitors. First, the relatively broad subtype selectivity of this compound across PDE4A-D contrasts with contemporary approaches focusing on subtype-selective inhibition, particularly PDE4B-selective inhibitors that may separate efficacy from side effects [6] [5]. Second, the dual PDE3/PDE4 inhibitors currently in advanced development (e.g., ensifentrine) represent an evolution beyond selective PDE4 inhibition, combining bronchodilator (PDE3) and anti-inflammatory (PDE4) activities in a single molecule [6] [10]. Third, the concept of inhaled PDE4 inhibitors has been revisited with newer chemical entities designed with improved pharmaceutical properties, including optimized solubility, lung retention, and metabolic stability profiles [7] [3].

From a technical perspective, this compound remains a valuable research tool compound for studying PDE4 biology and validating new disease models. Its well-characterized preclinical profile across multiple species and disease models makes it suitable for use as a reference compound in proof-of-concept studies for novel inflammatory conditions. Researchers can obtain this compound from commercial suppliers (e.g., TargetMol, Catalog No. T30232) for investigative purposes [4]. Future work on compounds in this class should incorporate advanced formulation strategies to optimize lung deposition and retention, comprehensive assessment of free drug concentrations in target tissues, and careful attention to therapeutic index in early clinical trials. The lessons from this compound development continue to influence the design of next-generation PDE4-targeted therapies, particularly in the context of combination approaches with other anti-inflammatory agents or bronchodilators for respiratory diseases [6] [10] [3].

Conclusion

References

- 1. The phosphodiesterase 4 - inhibitor is active in a new... AWD 12 281 [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid ... [sciencedirect.com]

- 3. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 4. - AWD | PDE | TargetMol 12 281 [targetmol.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of ... [mdpi.com]

- 6. PDE4 Inhibitors and their Potential Combinations for the ... [openrespiratorymedicinejournal.com]

- 7. Pharmacology of a potent and selective inhibitor of PDE4 ... [sciencedirect.com]

- 8. This compound, a highly selective phosphodiesterase 4 ... [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Anti-Inflammatory Potential of the Selective ... | Semantic Scholar [semanticscholar.org]

- 10. Phosphodiesterase Inhibition as a Therapeutic Strategy for ... [pmc.ncbi.nlm.nih.gov]

Compound Profile and Key Quantitative Data

The table below summarizes the core characteristics and experimental data for AWD 12-281:

| Property | Details |

|---|---|

| IUPAC Name | N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide [1] |

| Primary Target | Phosphodiesterase 4 (PDE4) [1] |

| PDE4 Inhibition (IC₅₀) | 9.7 nM [2] |

| Therapeutic Focus | Allergic dermatitis; investigated for asthma and COPD [1] [2] |

| Key Admin. Route | Topical (optimized) [1] |

| Development Status | Discontinued (poor efficacy in clinical trials for respiratory diseases) [2] |

The following table summarizes its efficacy findings in an allergic dermatitis model:

| Experiment Type | Administration Route | Key Findings |

|---|---|---|

| Preventative Treatment | Topical (before challenge) | Total inhibition of allergen-induced ear swelling; decreased pro-inflammatory cytokines (IL-4, IL-6, MIP-2) [1] |

| Therapeutic Treatment | Topical (after challenge) | Significant inhibition of ear swelling [1] |

| Systemic Treatment | Oral & Intraperitoneal | No or only transient inhibition of ear swelling [1] |

Detailed Experimental Protocols

The following methodologies are adapted from the key study on this compound in a murine model of allergic dermatitis [1].

Animal Model of Allergic Dermatitis

- Sensitization: BALB/c mice are sensitized by applying toluene-2,4-diisocyanate (TDI) to the shaved abdomen.

- Challenge: After the sensitization period, the allergic reaction is elicited by topically applying TDI to the ear.

- Measurement: The inflammatory response is quantified by measuring ear swelling (using thickness gauges) at defined time points after the challenge, such as 24 hours.

Drug Efficacy Testing

- Test Compound: this compound.

- Reference Compounds: Cilomilast (a PDE4 inhibitor) and/or diflorasone diacetate (a corticosteroid).

- Administration Protocols:

- Preventative: The compound is applied topically to the ears before the TDI challenge.

- Therapeutic: The compound is applied topically to the ears after the TDI challenge (e.g., at 5 and 24 hours post-challenge).

- Systemic: The compound is administered orally or intraperitoneally 2 hours before and 5 and 24 hours after the challenge.

- Assessment: The primary outcome is the reduction in ear swelling compared to a vehicle-control group.

Cytokine Analysis

- Sample Collection: Bronchoalveolar lavage (BAL) fluid or tissue homogenates are collected from the experimental animals.

- Analysis: Levels of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Macrophage Inhibitory Protein-2 (MIP-2), are measured using standard analytical techniques such as enzyme-linked immunosorbent assay (ELISA).

PDE4 Inhibitor Context and Development Challenges

This compound was part of efforts to develop inhaled PDE4 inhibitors for respiratory diseases like asthma and COPD, aiming to minimize systemic side effects such as nausea and vomiting by delivering the drug directly to the lungs [2]. However, multiple inhaled PDE4 inhibitors, including this compound, UK-500,001, and GSK256066, failed in clinical development due to lack of efficacy or a low therapeutic index [2]. The only systemically delivered PDE4 inhibitor approved for severe COPD is roflumilast, but its use is limited by class-related side effects [2] [3].

Core Mechanism of PDE4 Inhibition

The anti-inflammatory action of this compound derives from its inhibition of the PDE4 enzyme. The following diagram illustrates this core signaling pathway.

The primary mechanism of this compound involves raising intracellular cAMP levels in immune cells, leading to broad anti-inflammatory effects. This occurs because cAMP suppresses the activation and function of key inflammatory cells like neutrophils, eosinophils, and macrophages, and inhibits the release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-4, and IL-6 [2] [3].

Conclusion for Researchers

This compound serves as a notable case study in PDE4 inhibitor development. It highlights:

- The critical importance of administration route, with topical delivery showing superior efficacy over systemic routes in preclinical dermatitis models [1].

- The persistent challenge of achieving a sufficient therapeutic index, which ultimately limited the clinical potential of this and many other PDE4 inhibitors [2] [3].

Future research directions in this field focus on developing dual PDE3/PDE4 inhibitors for combined bronchodilator and anti-inflammatory effects, and exploring PDE4B-subtype selective inhibitors to better separate efficacy from adverse effects [3].

References

- 1. This compound, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 3. PDE4 Inhibitors and their Potential Combinations for the ... [openrespiratorymedicinejournal.com]

AWD 12-281 bronchodilator activity

Technical Profile of AWD 12-281

The table below summarizes the core technical data available for this compound:

| Attribute | Specification |

|---|---|

| Primary Target | Phosphodiesterase 4 (PDE4) [1] |

| IC50 for PDE4 | 9.7 nM [2] [1] [3] |

| Reported Activity | Anti-inflammatory and bronchodilator [1] |

| Route of Administration | Designed for inhaled delivery [2] |

| Development Status | Discontinued (Development was halted due to poor efficacy in clinical trials) [2] [3] |

Mechanism of Action and Experimental Insights

This compound was developed as part of a strategy to overcome the systemic side effects (like nausea and diarrhea) of oral PDE4 inhibitors by delivering the drug directly to the lungs [2]. It showed preclinical efficacy in reducing pulmonary cell infiltration in various animal models [2] [3].

The core mechanism of PDE4 inhibitors is to increase intracellular cyclic AMP (cAMP) levels, which leads to broad anti-inflammatory effects. The following diagram illustrates the signaling pathway through which this compound exerts its action:

This diagram shows how this compound inhibits PDE4, preventing cAMP breakdown. Elevated cAMP levels activate Protein Kinase A (PKA), which then suppresses various inflammatory processes within cells central to COPD pathology [4] [5] [2].

Development Status and Context

This compound is no longer under clinical development. It was one of the first inhaled PDE4 inhibitors to be tested but was discontinued in 2006 due to poor efficacy in clinical trials for asthma and COPD [2] [3]. This highlights the historical challenge of developing effective inhaled PDE4 inhibitors, with several other candidates also failing due to lack of efficacy or a low therapeutic index [2].

Research in this area continues with strategies like developing dual PDE3/PDE4 inhibitors (e.g., ensifentrine) which aim to provide both anti-inflammatory and bronchodilator effects, with some candidates showing more promise [5] [6].

References

- 1. This compound | PDE [targetmol.com]

- 2. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the ... [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors and their Potential Combinations for the ... [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Inhibition as a Therapeutic Strategy for ... [pmc.ncbi.nlm.nih.gov]

Molecular and Pharmacological Profile

The table below summarizes the core quantitative data from early studies on AWD 12-281 [1].

| Parameter | Description / Value |

|---|---|

| Full Chemical Name | N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide |

| Target | Phosphodiesterase 4 (PDE4) isoenzyme |

| PDE4 Inhibition (IC₅₀) | 9.7 nM |

| Selectivity | Highly selective for PDE4; low affinity for the high-affinity rolipram-binding site (HARBS) |

| Key Anti-inflammatory Effects | Suppression of cytokine production (TNF-α, IL-2, IL-4, IL-5) |

| EC₅₀ in PBMCs | 46 - 121 nM (across different cytokines) |

| EC₅₀ in Nasal Polyps | 111 nM (for TNF-α release) |

| EC₅₀ in Diluted Whole Blood | 934 nM (for TNF-α release) |

| Notable Property | High plasma protein binding (suggested by reduced potency in whole blood) |

| Developmental Status | Discontinued after Phase II clinical trials (circa 2006) due to poor efficacy [2] |

Anti-inflammatory Efficacy in Cell Assays

This compound demonstrated potent anti-inflammatory effects by suppressing the production of multiple cytokines in various human cell preparations [1]. The following table details the half-maximum inhibition values (EC₅₀).

| Cell Preparation / Assay | Stimulus | Measured Output | EC₅₀ of this compound |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Interleukin-2 (IL-2) | 65 nM |

| PBMCs | Concanavalin A (Con A) | Interleukin-5 (IL-5) | 46 nM |

| PBMCs | Anti-CD3 / Anti-CD28 | Interleukin-5 (IL-5) | 121 nM |

| PBMCs | Anti-CD3 / Anti-CD28 | Interleukin-4 (IL-4) | 60 nM |

| PBMCs | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 74 nM |

| Dispersed Nasal Polyp Cells | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 111 nM |

| Diluted Whole Blood | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 934 nM |

Detailed Experimental Protocols

Here are the methodologies for key experiments that established the anti-inflammatory profile of this compound [1].

1. Cell Preparations

- Peripheral Blood Mononuclear Cells (PBMCs): Isolated from human blood using standard density gradient centrifugation.

- Diluted Whole Blood: Human blood was diluted in culture medium.

- Human Nasal Polyp Cells: Nasal polyps were obtained from patients with polyposis during surgical resection. Tissues were dispersed to create a cell suspension.

2. Cell Stimulation and Cytokine Measurement

- Cells were stimulated with various agents to induce cytokine production.

- PBMCs were stimulated with PHA, Con A, anti-CD3/anti-CD28, or LPS.

- Nasal polyp cells and diluted whole blood were stimulated with LPS.

- Following an incubation period, the release of specific cytokines (TNF-α, IL-2, IL-4, IL-5) into the supernatant was quantified. The study likely used standard immunoassays like ELISA.

- The EC₅₀ value (concentration that produces half-maximum inhibition of cytokine release) for this compound was calculated from the dose-response curves.

3. PDE4 Enzyme Inhibition Assay

- The inhibitory potency (IC₅₀) of this compound on the PDE4 enzyme was determined using a radioactive two-step procedure.

- The enzyme preparation was incubated with this compound and a substrate containing [³H]-cAMP.

- The reaction was stopped by boiling, and the unreacted [³H]-cAMP was removed using a resin.

- The hydrolyzed product in the supernatant was quantified using liquid scintillation counting to determine PDE4 activity.

Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism of this compound and the experimental workflow used to validate it.

This compound inhibits PDE4, preventing cAMP breakdown. Elevated cAMP activates PKA, leading to anti-inflammatory effects, which were measured in various cell assays.

Development Context and Rationale

This compound was optimized for inhaled administration, aiming to deliver the drug directly to the lungs while minimizing systemic exposure and the side effects (like nausea and emesis) commonly associated with oral PDE4 inhibitors [2]. Its low affinity for the high-affinity rolipram-binding site (HARBS) was considered a positive feature, as engagement with this site was historically linked to adverse effects [1] [3].

References

Core Preclinical Profile of AWD 12-281

| Property | Preclinical Finding |

|---|---|

| Primary Target | Phosphodiesterase 4 (PDE4) [1] |

| PDE4 Inhibitory Potency (IC₅₀) | 9.7 nM [1] [2] |

| Selectivity | Highly selective for PDE4 over other PDE isoenzymes; low affinity for the high-affinity rolipram-binding site (HARBS) [1] |

| Key Anti-inflammatory Effects | Suppression of TNF-α, IL-2, IL-4, and IL-5 cytokine production in human PBMCs and nasal polyp cells [1] |

| Primary Administration Route | Designed for inhaled/topical delivery [3] |

Key Preclinical Findings and Models

The following table summarizes the primary quantitative efficacy data from pivotal preclinical studies.

| Experimental Model | Stimulus / Challenge | Readout | Effect of AWD 12-281 (EC₅₀) |

|---|---|---|---|

| Human PBMCs [1] | Phytohemagglutinin | IL-2 suppression | 46 nM |

| Human PBMCs [1] | Lipopolysaccharide (LPS) | TNF-α suppression | 65 nM |

| Human PBMCs [1] | Anti-CD3/Anti-CD28 | IL-5 suppression | 121 nM |

| Human Diluted Whole Blood [1] | Lipopolysaccharide (LPS) | TNF-α suppression | 934 nM |

| Dispersed Human Nasal Polyps [1] | - | TNF-α suppression | 111 nM |

| Arachidonic Acid-induced Mouse Ear Edema [3] | Arachidonic Acid (topical) | Reduction of inflammatory edema | Minimally Effective Concentration: 0.3% (single), 0.03% (repeated) |

| Ovalbumin-induced Allergic Skin Wheals (Guinea Pig) [3] | Ovalbumin (intracutaneous) | Reduction of wheal size | Active after topical application, indicating skin penetration |

Detailed Experimental Protocols

Based on the preclinical studies, here are the methodologies for key experiments.

In Vitro Human Cell-Based Assays [1]

- Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from the blood of healthy volunteers using density gradient centrifugation. Human nasal polyp cells were obtained from surgical resections of patients with polyposis.

- Cell Stimulation & Cytokine Measurement:

- PBMCs were stimulated with mitogens (e.g., PHA, ConA) or immune activators (e.g., LPS, anti-CD3/anti-CD28 antibodies).

- Cytokine production (TNF-α, IL-2, IL-4, IL-5) was measured in the culture supernatants, typically using enzyme-linked immunosorbent assays (ELISA).

- Compound Testing: AWD 12-281 was dissolved in DMSO and then diluted in the cell culture medium. Its effect on cytokine release was tested across a concentration range to determine the half-maximum effective concentration (EC₅₀).

In Vivo Skin Inflammation Models [3]

- Arachidonic Acid-induced Ear Edema in Mice:

- Procedure: Mice (e.g., Albino Swiss) received a topical application of AWD 12-281 (dissolved in a vehicle like DMSO/water or a stable emulsion) on the inner and outer surfaces of both ears.

- Challenge: One hour (for solutions) or three hours (for creams) later, inflammation was induced by topical application of arachidonic acid (e.g., 5% in acetone) to one ear. The other ear received the vehicle as a control.

- Measurement: Ear thickness was measured before and at set time points after the challenge using a precision caliper. The anti-inflammatory effect was calculated as the percentage reduction in edema in the treated group compared to the vehicle control group.

- Ovalbumin-induced Allergic Skin Wheals in Guinea Pigs:

- Sensitization: Guinea pigs were systemically sensitized to ovalbumin.

- Challenge & Measurement: After sensitization, the animals received an intracutaneous injection of ovalbumin on shaved skin to provoke an allergic wheal. AWD 12-281 was applied topically to the site before the challenge. The inhibition of wheal development was the key metric, demonstrating the compound's ability to penetrate the skin and exert a local anti-inflammatory effect.

Mechanism of Action and Signaling Pathway

AWD 12-281 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway involved.

The primary mechanism involves the specific inhibition of the PDE4 enzyme. PDE4 normally breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, AWD 12-281 causes intracellular cAMP levels to rise [4] [2]. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB. This cascade leads to the suppression of the expression and release of key pro-inflammatory mediators such as TNF-α, IL-2, IL-4, and IL-5 from various immune cells [1].

Insights for Research and Development

- Strategic Advantage of Topical Delivery: AWD 12-281 was structurally optimized for topical (inhaled or dermal) administration [3]. This approach aimed to maximize drug concentration at the site of action (lungs or skin) while minimizing systemic exposure, thereby improving the therapeutic window and reducing the class-related side effects (like nausea and emesis) commonly associated with oral PDE4 inhibitors [2].

- Broad Anti-inflammatory Profile: Preclinical data demonstrates that AWD 12-281 suppresses a wide range of cytokines (including Th1-associated TNF-α and IL-2, and Th2-associated IL-4 and IL-5) [1] [3]. This suggests potential efficacy in diseases driven by diverse inflammatory pathways, such as COPD, asthma, and atopic dermatitis.

- Development Status: According to the available literature, AWD 12-281 advanced to Phase II clinical trials for COPD [5]. However, its development was reportedly discontinued due to poor efficacy, a challenge encountered by several other early inhaled PDE4 inhibitors [2].

References

- 1. Anti-inflammatory potential of the selective phosphodiesterase... [pubmed.ncbi.nlm.nih.gov]

- 2. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 3. The phosphodiesterase 4 inhibitor this compound is active in ... [pubmed.ncbi.nlm.nih.gov]

- 4. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile & Key Data

| Property | Value / Description |

|---|---|

| IC50 (PDE4 Enzyme) | 9.7 nM [1] [2] |

| Molecular Target | Phosphodiesterase-4 (PDE4) [1] |

| Primary Therapeutic Action | Anti-inflammatory and bronchodilator [2] |

| Therapeutic Area | Chronic Obstructive Pulmonary Disease (COPD), Asthma, Allergic Rhinitis [1] |

| High-Affinity Rolipram-Binding Site (HARBS) Affinity | Low affinity [1] |

Experimental Protocols for Key Assays

The core data for AWD 12-281 was generated using standard pharmacological tests. Here are the methodologies for the key experiments cited.

PDE4 Enzyme Inhibition Assay

This assay measures the compound's direct ability to inhibit the PDE4 enzyme [3].

- Enzyme Source: The PDE4 enzyme can be prepared from human monocytic cells (e.g., U937 cells). Cells are homogenized, and the supernatant containing the enzyme is used after centrifugation [3].

- Reaction Procedure: The assay mixture contains the enzyme, a testing compound dissolved in DMSO, and the substrate

[3H]-cAMP[3]. - Incubation: The mixture is incubated at 37°C for 30 minutes to allow the enzymatic reaction to proceed [3].

- Termination & Measurement: The reaction is stopped, and the product is captured using yttrium silicate Scintillation Proximity Assay (SPA) beads. After washing, the radioactivity is counted in a scintillation counter to determine the remaining cAMP, from which the percentage of inhibition and IC50 are calculated [3].

- Reference Compounds: this compound itself (

IC50 = 14 nMin one assay system) and(±)-rolipram (IC50 = 880 nM)are typically used as positive controls to validate the assay [3].

Cellular Anti-inflammatory Activity Assay

This test evaluates the functional consequence of PDE4 inhibition in a biologically relevant cellular system [1].

- Cell Preparation: Use human Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood.

- Cell Stimulation: The PBMCs are stimulated with mitogens or other agents to induce inflammation. Common stimulants include:

- Phytohemagglutinin (PHA) - for interleukin-2 (IL-2) production.

- Lipopolysaccharide (LPS) - for tumor necrosis factor-alpha (TNF-α) release.

- Concanavalin A (ConA) or anti-CD3/anti-CD28 - for IL-5 and IL-4 production [1].

- Compound Incubation: this compound is added to the cells at various concentrations before or during stimulation.

- Cytokine Measurement: After an incubation period (typically 24-48 hours), the cell culture supernatant is collected. The levels of specific cytokines (e.g., TNFα, IL-2, IL-4, IL-5) are quantified using techniques like enzyme-linked immunosorbent assay (ELISA). The

EC50(half-maximal effective concentration) is then determined from the dose-response curve [1].

Mechanism of Action and Structural Insights

This compound belongs to the indol-3-ylglyoxylamide class of compounds, a scaffold recognized as "privileged" in medicinal chemistry for its ability to interact with diverse biological targets [4]. Its therapeutic effect stems from a well-understood mechanism:

cAMP-mediated anti-inflammatory and bronchodilator pathway.

Its key structural features and binding properties include:

- Low Emetic Potential: this compound was specifically optimized to have low affinity for the high-affinity rolipram-binding site (HARBS). Inhibition of this site is associated with side effects like nausea and vomiting, so this property was intended to improve its therapeutic window [1].

- High Plasma Protein Binding: The compound exhibits high plasma protein binding, which explains its reduced potency in whole-blood assays compared to purified cell systems [1].

References

- 1. Anti-inflammatory potential of the selective phosphodiesterase... [pubmed.ncbi.nlm.nih.gov]

- 2. - AWD | PDE | TargetMol 12 281 [targetmol.com]

- 3. Novel indolizine compounds as potent inhibitors of phosphodiesterase... [pubs.rsc.org]

- 4. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal ... [mdpi.com]

N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide

Chemical Identity and Profile

The compound is a potent and highly selective Phosphodiesterase 4 (PDE4) inhibitor, which is also known in research contexts by the names AWD-12-281 and GSK-842470 [1] [2].

Core Chemical Data:

| Property | Details |

|---|---|

| Systematic Name | N-(3,5-Dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide [3] [4] |

| CAS Registry Number | 418794-42-0 (common form); 257892-33-4 (AWD-12-281) [3] [2] |

| Molecular Formula | C₂₂H₁₄Cl₂FN₃O₃ [4] [2] |

| Molecular Weight | 458.27 g/mol [3] [4] [2] |

| Purity | Typically available at a minimum of 95% [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by this inhibition.

Diagram 1: The compound inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP levels enhance PKA activity, which down-regulates pro-inflammatory cytokines and up-regulates anti-inflammatory mediators.

PDE4 enzymes are responsible for hydrolyzing and inactivating the key intracellular second messenger, cyclic adenosine monophosphate (cAMP) [5]. By inhibiting PDE4, this compound increases intracellular cAMP levels in immune and inflammatory cells. Elevated cAMP levels subsequently activate protein kinase A (PKA), which down-regulates the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and increases regulatory cytokines like IL-10 [6] [4] [5]. This mechanism provides a strong anti-inflammatory effect [6] [4].

Experimental Data and Efficacy

A key study demonstrates the efficacy of this compound in a mouse model of allergic dermatitis, providing quantitative data on its anti-inflammatory potential via different administration routes [1].

Experimental Findings from a Murine Allergic Dermatitis Model:

| Administration Route | Timing of Dose | Effect on Allergen-Induced Ear Swelling | Key Findings |

|---|---|---|---|

| Oral / Intraperitoneal | Before & after challenge | No or only transient inhibition | Showed limited systemic activity in this model [1]. |

| Topical (Preventive) | Before challenge | Total inhibition 24h post-challenge | Equivalent to reference drugs (Cilomilast, Diflorasone); reduced IL-4, IL-6, MIP-2 [1]. |

| Topical (Therapeutic) | After challenge | Significant inhibition | Effective as a treatment after inflammation onset; Cilomilast failed in this regimen [1]. |

The experimental workflow for this study can be summarized as follows:

Diagram 2: Experimental workflow for the mouse model of TDI-induced allergic dermatitis, showing both preventive and therapeutic dosing regimens.

Therapeutic Potential and Research Applications

The potent and selective PDE4 inhibition profile of this compound makes it a candidate for treating inflammatory diseases. Research indicates its potential application in several areas [4] [7]:

- Respiratory Diseases: As a treatment for Chronic Obstructive Pulmonary Disease (COPD) and asthma, given the central role of PDE4 in inflammation in these conditions [6] [7].

- Dermatological Conditions: Its topical efficacy, as shown in the model of allergic dermatitis, suggests potential for treating atopic dermatitis and other inflammatory skin diseases [1] [7].

Conclusion and Research Context

N-(3,5-Dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide represents a highly selective PDE4 inhibitor with demonstrated topical anti-inflammatory efficacy. Its ability to suppress key inflammatory cytokines positions it as a promising candidate for drug development, particularly for dermatological and respiratory conditions.

It is important to note that the most specific experimental data for this compound is from a study published in 2003 [1]. For the most current research and development status, investigating recent patent filings or clinical trial databases would be highly recommended.

References

- 1. AWD 12-281, a highly selective phosphodiesterase 4 ... [pubmed.ncbi.nlm.nih.gov]

- 2. AWD-12-281 | 257892-33-4 [chemicalbook.com]

- 3. CAS No.418794-42-0,N-(3,5-dichloro-4-pyridinyl) [lookchem.com]

- 4. N-(3,5-Dichloro-4-Pyridinyl)-2-[1-(4-Fluorobenzyl)-5-Hydro… [cymitquimica.com]

- 5. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 6. Treating COPD with PDE 4 inhibitors - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. N-(3,5-Dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H ... [echemhub.com]

Comprehensive Preclinical Application Notes: AWD 12-281 in Allergic Dermatitis Models

Introduction to AWD 12-281 and PDE4 Inhibition in Dermatology

This compound (N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide) represents a selective phosphodiesterase 4 (PDE4) inhibitor structurally optimized for topical administration in inflammatory skin conditions. PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates inflammatory cell functions. In patients with atopic dermatitis (AD), PDE4 activity is significantly elevated across various inflammatory cells, leading to reduced intracellular cAMP levels and subsequent increased production of proinflammatory cytokines [1]. By inhibiting PDE4, this compound prevents cAMP degradation, thereby increasing intracellular cAMP concentrations and activating protein kinase A (PKA), which subsequently suppresses nuclear factor kappa B (NF-κB) and other pro-inflammatory pathways [2] [3]. This mechanistic action results in broad anti-inflammatory effects across multiple immune cells, including T lymphocytes, neutrophils, eosinophils, monocytes, macrophages, and keratinocytes [3] [1].

The therapeutic rationale for developing this compound stems from the clinical limitations of existing topical treatments for allergic dermatitis, particularly the side effects associated with prolonged corticosteroid use and the regulatory concerns regarding calcineurin inhibitors. This compound was specifically designed to overcome the narrow therapeutic window that has plagued systemic PDE4 inhibitors, which frequently cause gastrointestinal adverse effects such as nausea, vomiting, and diarrhea [4] [1]. Through topical formulation optimization, this compound achieves effective skin penetration while potentially minimizing systemic exposure, thereby offering an improved safety profile for chronic management of allergic skin conditions including atopic dermatitis and allergic contact dermatitis [5] [6].

Mechanism of Action: PDE4 Inhibition and Immunomodulatory Effects

Table 1: Cellular Effects of PDE4 Inhibition by this compound

| Cell Type | Key Inflammatory Mediators Suppressed | Functional Consequences |

|---|---|---|

| T lymphocytes | TNF-α, IL-2, IL-4, IL-5, IFN-γ | Reduced Th1/Th2 polarization and cytokine production |

| Monocytes/Macrophages | TNF-α, IL-12, IL-23 | Decreased antigen presentation and inflammatory signaling |

| Neutrophils | IL-8, LTB4, CD18/CD11b (Mac-1) | Inhibited chemotaxis and adhesion molecule expression |

| Eosinophils | Leukotriene synthesis, oxidative burst | Reduced activation and tissue infiltration |

| Keratinocytes | IL-1β, IL-6, IL-8, GM-CSF | Diminished epithelial inflammation and barrier dysfunction |

The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are differentially expressed across immune cells and structural skin cells. This compound demonstrates broad subtype activity without pronounced selectivity, effectively targeting the predominant subtypes expressed in inflammatory cells involved in allergic skin reactions [2]. The intracellular mechanism begins with the binding of this compound to the conserved catalytic site of PDE4, which features a divalent metal pocket (for Zn²⁺ and Mg²⁺), two hydrophobic regions (Q1 and Q2 pockets), and a solvated polar pocket [2]. This binding prevents PDE4 from hydrolyzing cAMP to 5'-AMP, thereby elevating intracellular cAMP levels and activating downstream effectors including protein kinase A (PKA) and exchange proteins activated by cAMP (Epac) [3].

The anti-inflammatory effects of elevated cAMP manifest through multiple parallel pathways. PKA phosphorylates cAMP response element-binding protein (CREB), which increases transcription of anti-inflammatory genes, while simultaneously suppressing the activity of NF-κB and other pro-inflammatory transcription factors [3]. This results in comprehensive immunomodulation across both innate and adaptive immune responses. In T-cells, this compound suppresses both Th1-type cytokines (e.g., IFN-γ, IL-2) and Th2-type cytokines (e.g., IL-4, IL-5, IL-13), demonstrating a balanced effect on the polarized immune responses characteristic of allergic dermatitis [5]. This broad cytokine suppression profile was confirmed in studies of allergen-challenged sensitized mice and stimulated human peripheral blood mononuclear cells, where this compound significantly reduced both Th1 and Th2 cytokines in tissue homogenates and culture supernatants [5].

Diagram 1: Signaling Pathway of this compound Mediated PDE4 Inhibition. This compound binds to and inhibits PDE4, preventing cAMP hydrolysis and increasing intracellular cAMP levels. Elevated cAMP activates PKA and Epac pathways, leading to increased phosphorylation of CREB and suppression of NF-κB. This results in enhanced anti-inflammatory mediator expression and reduced pro-inflammatory cytokine production, ultimately inhibiting Th1/Th2 responses and inflammatory cell activation.

Quantitative Efficacy Profiles Across Preclinical Models

Table 2: Summary of this compound Efficacy in Allergic Dermatitis Models

| Model System | Administration | Key Efficacy Parameters | Results | Reference |

|---|---|---|---|---|

| Guinea pig ovalbumin skin wheal | Topical | Wheal diameter reduction | Significant inhibition of wheal development | [5] |

| Mouse TDI-induced allergic dermatitis | Topical (preventive) | Ear swelling inhibition | Complete inhibition 24h post-challenge | [6] |

| Mouse TDI-induced allergic dermatitis | Topical (therapeutic) | Ear swelling inhibition | Significant reduction after challenge | [6] |

| Mouse arachidonic acid ear edema | Topical single dose | Edema reduction, MED | Minimally effective concentration: 0.3% | [5] |

| Mouse arachidonic acid ear edema | Topical repeated dose | Edema reduction, MED | Minimally effective concentration: 0.03% | [5] |

| Mouse arachidonic acid ear edema | Topical 3% solution | Duration of action | Significant suppression up to 48h post-treatment | [5] |

| Allergen-challenged mice | Systemic exposure | Th1/Th2 cytokine suppression | Reduced TNF-α, IL-4, IL-5, IFN-γ in tissue homogenates | [5] |

| Anti-CD3/anti-CD28 stimulated PBMCs | In vitro | Cytokine production | Suppressed both Th1 and Th2 cytokines | [5] |

The efficacy profile of this compound has been systematically evaluated across multiple preclinical models of allergic skin inflammation. In a guinea pig model of ovalbumin-induced allergic skin wheals, topical this compound significantly reduced wheal development, demonstrating its ability to penetrate the stratum corneum and exert anti-inflammatory effects in sensitized animals [5]. This model was specifically developed as a predictor of human skin penetration capability, indicating the compound's potential for clinical translation. The dose-response relationship and duration of action were thoroughly characterized in the arachidonic acid-induced mouse ear edema model, where this compound exhibited a concentration-dependent anti-inflammatory effect with a minimally effective concentration of 0.3% after single administration and 0.03% after repeated administration [5]. Notably, a single application of a 3% solution maintained significant anti-inflammatory activity for up to 48 hours, suggesting potential for once-daily dosing in clinical settings.

In the toluene-2,4-diisocyanate (TDI)-induced allergic dermatitis model in BALB/c mice, topical this compound demonstrated impressive efficacy in both preventive and therapeutic regimens. When applied before TDI challenge, this compound completely inhibited ear swelling at 24 hours post-challenge, with efficacy comparable to the reference corticosteroid diflorasone diacetate and superior to the PDE4 inhibitor cilomilast [6]. More importantly, in a therapeutic intervention protocol where the compound was applied after TDI challenge, this compound maintained significant efficacy while cilomilast failed to demonstrate activity, suggesting potential advantages for clinical use in active inflammatory states [6]. The therapeutic efficacy was further supported by significant reductions in pro-inflammatory cytokines including interleukin-4, interleukin-6, and macrophage inhibitory protein-2 in treated lesions [6].

Detailed Experimental Protocols

Guinea Pig Ovalbumin-Induced Skin Wheal Model

This protocol evaluates the skin penetration capability and anti-inflammatory activity of this compound in a guinea pig model predictive of human skin penetration [5].

- Animals: Ovalbumin-sensitized guinea pigs (specific strain not detailed in available literature)

- Sensitization Protocol: Animals are sensitized with ovalbumin according to established immunization protocols (exact details not specified in available sources)

- Challenge: Intracutaneous administration of ovalbumin to induce rapid development of allergic skin wheals

- Test Article Administration:

- This compound is formulated in appropriate topical vehicles at varying concentrations (0.03%, 0.3%, 3%)

- Test formulations are applied topically to shaved skin areas prior to or following ovalbumin challenge

- Application volume: Typically 20-50 μL per application site (exact volume to be determined based on body surface area calculations)

- Control Groups:

- Vehicle control (identical formulation without active compound)

- Positive control (established anti-inflammatory agent such as corticosteroid)

- Primary Outcome Measure: Reduction in wheal diameter measured at regular intervals (e.g., 30min, 1h, 2h, 4h, 8h, 24h) post-challenge

- Secondary Measures:

- Visual assessment of erythema and edema using standardized scales

- Histological evaluation of inflammatory cell infiltration in biopsy specimens

- Cytokine profiling in tissue homogenates when applicable

- Statistical Analysis: One-way ANOVA with post-hoc tests comparing treatment groups to vehicle control, with p<0.05 considered statistically significant

Mouse TDI-Induced Allergic Dermatitis Model

This protocol assesses both preventive and therapeutic efficacy of this compound in a well-characterized mouse model of allergic dermatitis [6].

- Animals: BALB/c mice (7-8 weeks old, male preferred for consistency)

- Sensitization Phase:

- Day 0: Shave abdominal area and apply 50 μL of 0.5% TDI in acetone:olive oil (4:1) or vehicle to shaved skin

- Day 1: Repeat application to same area

- Challenge Phase:

- Day 5: Apply 20 μL of 0.2% TDI in acetone:olive oil (4:1) to both sides of the right ear

- Apply vehicle alone to the left ear as internal control

- Test Article Administration:

- Preventive Protocol: Apply this compound topically (10-20 μL per ear) 30-60 minutes before TDI challenge

- Therapeutic Protocol: Apply this compound topically at specified time points (5h, 24h) after TDI challenge

- Formulation: this compound in appropriate vehicle at concentrations ranging from 0.01% to 3%

- Reference Compounds: Include cilomilast (PDE4 inhibitor) and diflorasone diacetate (corticosteroid) as comparators

- Primary Outcome Measure:

- Ear thickness measured using precision calipers at baseline and 24h post-challenge

- Percentage inhibition calculated as: [(Vehicle control - Treated group) / Vehicle control] × 100

- Secondary Measures:

- Ear biopsy collection for histological evaluation (H&E staining)

- Cytokine analysis (IL-4, IL-6, MIP-2) in ear homogenates using ELISA

- Myeloperoxidase (MPO) activity as marker of neutrophil infiltration

- Statistical Analysis: Data expressed as mean ± SEM, analyzed by one-way ANOVA followed by Dunnett's test for multiple comparisons

Diagram 2: Experimental Workflow for Mouse TDI-Induced Allergic Dermatitis Model. The study begins with a sensitization phase where TDI is applied to shaved skin for two consecutive days, followed by a 3-day rest period. On day 5, animals are randomized and receive either preventive (this compound before challenge) or therapeutic (this compound after challenge) treatment protocols. Endpoint measurements are collected 24 hours post-challenge.

Ex Vivo Cytokine Profiling Protocol

This protocol details the assessment of cytokine modulation by this compound in stimulated immune cells [5].

- Cell Sources:

- Peripheral blood mononuclear cells (PBMCs) isolated from human donors or mice

- Tissue homogenates from allergic dermatitis lesions in animal models

- Stimulation Conditions:

- PBMCs stimulated with anti-CD3/anti-CD28 antibodies to activate T-cell receptor signaling

- Alternatively, lipopolysaccharide (LPS) stimulation for monocyte activation

- Concentration range: 0.1-100 ng/mL for stimulation agents

- This compound Treatment:

- Concentration range: 1 nM - 10 μM

- Pre-incubation: 30-60 minutes before stimulation

- Duration: 24-48 hours depending on cytokine measured

- Cytokine Measurement:

- Th1 cytokines: IFN-γ, IL-2, TNF-α (measured by ELISA)

- Th2 cytokines: IL-4, IL-5, IL-13 (measured by ELISA)

- Pro-inflammatory cytokines: IL-6, IL-8, MIP-2 (measured by ELISA)

- Multi-analyte profiling: Luminex-based multiplex assays for comprehensive cytokine coverage

- Data Analysis:

- IC₅₀ calculation for cytokine inhibition using non-linear regression

- Selectivity index calculation for Th1 vs. Th2 cytokine suppression

Formulation and Pharmacokinetic Considerations

The topical formulation of this compound requires careful consideration of vehicle composition to optimize skin penetration while maintaining compound stability. Based on successful preclinical studies, this compound has been formulated in water-free emulsions using silicone fluid as the outer phase and n-methyl pyrrolidone as the inner phase to solubilize the compound [5] [7]. This approach prevents hydrolysis and ensures homogeneous distribution of the active compound. The final formulation contains this compound at concentrations ranging from 0.03% to 3%, stabilized with appropriate emulsifiers such as Abil Care 85 at approximately 2% concentration [7].

Skin penetration kinetics represent a critical determinant of efficacy for topical this compound. The guinea pig ovalbumin model demonstrated that topically applied this compound effectively penetrates the stratum corneum to reach its cellular targets in the epidermis and dermis [5]. The duration of action studies revealed that a single application of 3% this compound solution maintained significant anti-inflammatory activity for up to 48 hours in the arachidonic acid-induced mouse ear edema model [5]. This prolonged effect suggests sustained tissue retention of the compound, potentially allowing for less frequent dosing in clinical applications. The concentration-response relationship showed a minimally effective concentration of 0.3% after single administration, which decreased to 0.03% with repeated administration, indicating potential cumulative effects with multiple applications [5].

Conclusion and Research Applications

This compound represents a promising PDE4 inhibitor candidate with demonstrated efficacy across multiple preclinical models of allergic skin inflammation. The comprehensive data presented in these Application Notes support its potential for clinical development in atopic dermatitis and other allergic dermatoses. The consistent anti-inflammatory effects observed in both preventive and therapeutic regimens, coupled with broad cytokine suppression encompassing both Th1 and Th2 pathways, position this compound as a versatile immunomodulatory agent with potential advantages over more targeted therapies.

The experimental protocols detailed herein provide robust methodologies for evaluating novel PDE4 inhibitors in development, with particular emphasis on models that demonstrate translational relevance to human disease. Researchers should consider incorporating these standardized approaches to facilitate cross-compound comparisons and strengthen the predictive value of preclinical efficacy assessments. Further investigation should focus on long-term safety profiles, combination therapies with existing treatments, and potential applications in other inflammatory dermatoses where PDE4 inhibition may offer therapeutic benefits.

References

- 1. Phosphodiesterase 4 inhibitors [sciencedirect.com]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of ... [mdpi.com]

- 3. Exploring the Therapeutic Landscape: A Narrative Review ... [mdpi.com]

- 4. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 5. The phosphodiesterase 4 inhibitor this compound is active in ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a highly selective phosphodiesterase 4 ... [pubmed.ncbi.nlm.nih.gov]

- 7. The stable cyclic adenosine monophosphate analogue ... [link.springer.com]

Pharmacological and Preclinical Profile of AWD 12-281

The tables below summarize the core quantitative data and key preclinical findings for AWD 12-281, as reported in the scientific literature.

Table 1: Core Pharmacological Profile of this compound

| Parameter | Value / Description | Notes / Context |

|---|---|---|

| PDE4 Inhibition (IC₅₀) | 9.7 nM (in human neutrophils) [1] | Demonstrates high potency. |

| Selectivity | Selective for PDE4 over other PDE families [1] | Designed to minimize off-target effects. |

| Key Anti-inflammatory Effects | Inhibition of TNF-α, IL-2, IL-4, and IL-5 release from human immune cells [1] | EC₅₀ values in the nanomolar range (46-121 nM). |

| Primary Route of Administration | Inhaled (dry powder) and Topical [2] | Structurally optimized for topical administration to the lungs and skin. |

| Clinical Development Status | Discontinued after Phase II trials for COPD (as of 2006) [3] | Development was halted due to poor efficacy [3]. |

Table 2: Key Preclinical Efficacy Findings

| Model System | Observed Effect / Outcome | Reference |

|---|---|---|

| Allergen-challenged Brown Norway rats | Suppressed allergen-induced cell infiltration in bronchoalveolar lavage (BAL) fluid [1] | Model of lung inflammation. |

| LPS-challenged Lewis rats, ferrets, and pigs | Inhibited LPS-induced lung neutrophilia [1] | Model of acute neutrophilic inflammation. |

| Sensitized BP-2 mice | Abolished allergen-induced bronchial hyperresponsiveness [1] | Model of airway function. |

| Passively sensitized human airways | Inhibited histamine release [1] | Supports relevance to human tissue. |

| Ovalbumin-sensitized guinea pigs | Reduced development of allergic skin wheals after topical application [2] | Indicates skin penetration and local anti-inflammatory effect. |

| Arachidonic-acid-induced mouse ear edema | Topical application caused dose-dependent suppression of inflammation [2] | Model of acute local skin inflammation; effect lasted up to 48 hours. |

Detailed Experimental Protocols

The following methodologies are reconstructed from the experiments cited in the research publications.

Protocol 1: Assessing Anti-inflammatory Efficacy in a Murine Model of Acute Lung Inflammation

This protocol is adapted from studies that evaluated the ability of this compound to suppress inflammatory cell influx into the lungs [1].

- Animal Model: Use female Lewis rats or sensitized Brown Norway rats.

- Sensitization & Challenge:

- Sensitize Brown Norway rats systemically with an allergen like ovalbumin.

- Challenge the airways via nebulization with the same allergen to induce inflammation. Alternatively, in Lewis rats, induce neutrophilic inflammation via intratracheal instillation of bacterial Lipopolysaccharide (LPS).

- Compound Administration:

- Administer this compound via intratracheal instillation or dry powder inhalation.

- A common protocol is to administer the compound 1 hour before and, if necessary, at various time points after the airway challenge.

- Include control groups receiving only the vehicle.

- Sample Collection and Analysis:

- At a predetermined endpoint (e.g., 24-48 hours post-challenge), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect cells from the airway lumen.

- Primary Outcome Measure: Analyze the total and differential cell counts (e.g., neutrophils, eosinophils, lymphocytes) in the BAL fluid using standard cytological methods. A significant reduction in cell counts in the treated group versus the vehicle group indicates anti-inflammatory efficacy.

Protocol 2: Evaluating Cytokine Suppression in Human Cell Preparations

This protocol is based on experiments conducted using human peripheral blood mononuclear cells (PBMCs) to demonstrate the direct immunomodulatory effects of this compound [1].

- Cell Isolation:

- Collect fresh human whole blood from healthy donors.

- Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

- Cell Stimulation and Treatment:

- Resuspend PBMCs in appropriate culture medium.

- Seed the cells in culture plates and pre-incubate with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for a period (e.g., 30-60 minutes).

- Stimulate the cells to induce cytokine production. Common stimulants include:

- Phytohemagglutinin (PHA) for IL-2 production.

- Concanavalin A (ConA) for IL-5 production.

- Anti-CD3 and anti-CD28 antibodies for IL-4 and IL-5 production.

- Sample Collection and Analysis:

- Incubate the cells for a defined period (e.g., 24-48 hours).

- Collect the cell culture supernatants by centrifugation.

- Primary Outcome Measure: Quantify the concentrations of specific cytokines (e.g., TNF-α, IL-2, IL-4, IL-5) in the supernatant using standardized immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal effective concentration (EC₅₀) for cytokine inhibition can be calculated from the dose-response data.

Research Considerations and Mechanisms

The following diagram illustrates the proposed cellular mechanism of action for this compound and a general workflow for experimental evaluation.

Rationale for Inhaled Administration: this compound was structurally optimized for topical administration [2]. The inhaled route targets the drug directly to the lungs, maximizing local concentration and anti-inflammatory effects while minimizing systemic exposure. This strategy aims to reduce the dose-limiting side effects (like nausea and emesis) commonly associated with oral PDE4 inhibitors [4] [3].

Strategic Implications of Failure: The failure of this compound and other early inhaled PDE4 inhibitors like UK-500,001 and GSK256066 highlights the significant challenge of achieving sufficient lung exposure and a satisfactory therapeutic index with this approach [3]. Subsequent research has shifted towards novel strategies, including the development of dual PDE3/PDE4 inhibitors (e.g., ensifentrine) which offer both bronchodilator and anti-inflammatory effects, and bifunctional molecules that combine PDE4 inhibition with other pharmacological activities [4] [5].

Important Note on Clinical Dosing

It is critical to emphasize that no human dosing data for this compound in COPD are available in the public domain. The compound advanced to Phase II trials, but development was terminated in 2006 due to a lack of efficacy, halting further clinical dose-finding studies [6] [3]. The preclinical dosing protocols described here are intended for research purposes only.

Conclusion

Although this compound did not become a therapy, its detailed preclinical characterization provides a valuable template for profiling inhaled PDE4 inhibitors. The structured data and established protocols for evaluating potency, selectivity, and efficacy in standard animal models of inflammation remain highly relevant. Future research in this area appears to be focused on overcoming the historical challenges of the drug class through innovative multi-target strategies.

References

- 1. 1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid ... [sciencedirect.com]

- 2. The phosphodiesterase 4 inhibitor this compound is active in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 4. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase Inhibition as a Therapeutic Strategy for ... [pmc.ncbi.nlm.nih.gov]

- 6. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) [pubmed.ncbi.nlm.nih.gov]

AWD 12-281 Quantitative Data Summary

The table below summarizes key quantitative data from animal studies for your experimental planning.

| Parameter | Details and Values |

|---|---|

| General Administration Routes | Topical (skin), Inhalative (lung) [1] [2] [3]. |

| Reported Doses (Mice) | • Topical (Ear Edema): 0.03% - 3% solution [1]. • Inhalative (Airway Inflammation): Specific murine doses not fully detailed in available literature; guided by efficacy in rat models (0.1 - 10 mg/mL nebulization) [2]. | | Vehicle/Formulation | Information not specified in available literature. Typically requires a suitable solvent (e.g., DMSO, saline) for topical or nebulized solutions. | | Key Efficacy Findings | • Anti-inflammatory: Dose-dependently suppressed arachidonic-acid-induced ear edema in mice [1]. • Broad Cytokine Suppression: Suppressed both Th1 and Th2 cytokines in mouse models [1]. • Anti-allergic: Reduced allergen-induced eosinophilia in rat lungs (0.1 - 10 mg/mL via nebulization) [2]. |

Experimental Protocols in Mice

Here are detailed methodologies for key experiments cited in the search results.

1. Topical Application for Skin Inflammation This protocol is based on a study evaluating AWD 12-281 in an arachidonic-acid-induced mouse ear edema model [1].

- Animal Model: Male BP-2 mice (8-16 weeks old) [2].

- Test Article Preparation: Prepare this compound in an appropriate vehicle at concentrations of 0.03%, 0.3%, and 3% (w/v or v/v).

- Dosing Protocol:

- Apply a defined volume (e.g., 20 µL) of the test article solution to the inner and outer surface of one ear.

- The contralateral ear serves as a control (vehicle only).

- For duration-of-action studies, a single application of a 3% solution can be evaluated.

- Induction of Inflammation: After a pre-determined time (e.g., 1 hour post-dose), induce acute inflammation by applying arachidonic acid (e.g., 2 mg per ear in 20 µL acetone) to both ears.

- Measurement of Response:

- Measure ear thickness with a micrometer at regular intervals (e.g., 1 hour) after arachidonic acid challenge.

- Calculate the percent inhibition of edema inflammation in treated mice compared to vehicle control.

2. Inhalation Administration for Airway Disease While direct murine inhalation data is limited, this protocol is inferred from studies in ovalbumin-sensitized mice and other species [1] [2].

- Animal Model: Actively ovalbumin-sensitized mice.

- Test Article Preparation: Prepare this compound as a solution for nebulization.

- Dosing Protocol:

- Place mice in a whole-body or nose-only inhalation chamber.

- Nebulize the this compound solution for a set duration (e.g., 10-30 minutes). Doses can be guided by concentrations effective in rats (0.1, 1, 10 mg/mL) [2].

- Perform dosing prior to or following allergen challenge.

- Challenge and Sample Collection:

- Challenge sensitized mice with nebulized ovalbumin.

- After a set time, perform bronchoalveolar lavage to collect immune cells.

- Evaluation of Efficacy:

- Count total cells and differentiate cell types to quantify eosinophil influx.

- Analyze homogenized lung tissue for levels of cytokines (IFN-γ, IL-4, IL-5, IL-13) to assess suppression of Th1 and Th2 responses [1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for the topical application protocol, created using DOT language.

Application Notes & Limitations

- Limited Murine-Specific Data: Much of the detailed pharmacological data, especially for inhalation, comes from studies in rats, guinea pigs, and ferrets [2]. You may need to optimize doses and protocols for your specific mouse strain.

- Vehicle is Critical: The choice of vehicle for dissolution is crucial for both topical and inhalative administration, as it affects compound solubility, stability, and bioavailability. Preliminary solubility studies are recommended.

- Clinical Development Status: Be aware that the development of this compound for respiratory diseases was discontinued due to poor efficacy in clinical trials [3]. Its primary research value is now as a tool compound.

References

AWD 12-281: Application Notes on Preclinical Pharmacokinetic and Pharmacodynamic Assessments

This document summarizes the known preclinical data and potential study methods for the phosphodiesterase 4 (PDE4) inhibitor AWD 12-281, based on existing scientific literature. It is intended to assist researchers in understanding the compound's profile and designing further investigations.

Compound Overview

This compound is a selective PDE4 inhibitor developed for inflammatory respiratory diseases and dermatitis [1] [2]. Its core properties are summarized in the table below.

Table 1: Fundamental Characteristics of this compound

| Property | Detail |

|---|---|

| Molecular Target | Phosphodiesterase 4 (PDE4) [1] |

| IC50 (Enzyme Inhibition) | 9.7 nM [3] [4] [2] |

| Reported Indications | Chronic Obstructive Pulmonary Disease (COPD), Asthma, and Atopic Dermatitis (preclinical) [1] [2] |

| Developmental Status | Discontinued (2006) due to poor efficacy in clinical trials [3] [4] [5] |

Indirect Pharmacokinetic Evidence from Preclinical Studies

While direct pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for this compound are not publicly available, its absorption and distribution have been inferred from its efficacy in various animal models.

Skin Penetration and Topical Activity

The compound's ability to penetrate the skin was evaluated using a guinea pig model of allergic skin inflammation, which was considered predictive of human skin penetration [1].

Table 2: Key Findings from Topical Application Studies

| Study Model | Key Finding | Implied PK Property |

|---|---|---|

| Guinea-pig allergic skin wheals | Dose-dependent reduction of wheals after topical administration [1]. | Significant transdermal absorption and local distribution. |

| Mouse ear oedema (acute inflammation) | Minimally Effective Concentration (MEC): 0.3% (single dose); 0.03% (repeated administration) [1]. | Potent topical activity and accumulation with repeated dosing. |

| Mouse ear oedema (duration) | Significant suppression of inflammation 48 hours after a single 3% solution [1]. | Prolonged residence time and duration of action in the skin. |

Pulmonary Delivery and Anti-inflammatory Effects

This compound was initially optimized for inhaled delivery to the lungs [3] [4]. Preclinical efficacy was demonstrated in models of lung inflammation following administration as a dry powder inhalation [1]. This confirms that the compound is effectively delivered to and retained in lung tissue to exert its pharmacological effect, though specific lung concentration data is not available.

Experimental Protocols for Key Preclinical Studies

Based on the literature, here are the detailed methodologies for the critical experiments that inferred this compound's pharmacokinetic properties.

Protocol: Evaluation of Skin Penetration (Guinea-pig model)

This protocol assesses the topical bioavailability of this compound indirectly by measuring its pharmacological effect [1].